molecular formula C34H27IO9 B3240006 A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) CAS No. 14262-85-2

A-D-Glucopyranosyl iodide, tetrabenzoate (9CI)

Cat. No.: B3240006
CAS No.: 14262-85-2
M. Wt: 706.5 g/mol
InChI Key: OBAQAMMNGFXDKS-RLXMVLCYSA-N
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Description

A-D-Glucopyranosyl iodide, tetrabenzoate (9CI): is a chemical compound with the molecular formula C34H27IO9 and a molecular weight of 706.48 g/mol . It is a derivative of glucopyranose, where the hydroxyl groups are replaced with iodide and benzoate groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) typically involves the iodination of glucopyranose followed by esterification with benzoic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study carbohydrate metabolism and enzyme interactions. Its derivatives are often used as probes to investigate the activity of glycosidases and other carbohydrate-processing enzymes .

Medicine: In medicine, A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) and its derivatives are explored for their potential therapeutic applications. They can serve as precursors for the synthesis of glycosylated drugs and other bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) involves its interaction with various molecular targets. The iodide and benzoate groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, its derivatives can interact with enzymes involved in carbohydrate metabolism, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) is unique due to the presence of the iodide group, which imparts distinct reactivity and properties compared to its chloride and bromide analogs. The iodide group can participate in specific substitution reactions that are not as favorable with chloride or bromide, making this compound particularly valuable in certain synthetic applications .

Biological Activity

A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) is a compound that has garnered attention in the field of glycoscience due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible applications in drug development.

A-D-Glucopyranosyl iodide, tetrabenzoate is a glycoside derivative that can be synthesized through various chemical pathways. The tetrabenzoate moiety is known to influence the solubility and reactivity of the glucopyranosyl unit, which can affect its biological interactions.

Synthesis Overview

The synthesis of A-D-Glucopyranosyl iodide involves several steps:

  • Protection of Hydroxyl Groups : The hydroxyl groups of α-D-glucose are protected using benzoyl chloride to form tetrabenzoate derivatives.
  • Bromination : The protected glucose is brominated to generate the corresponding bromide.
  • Formation of Glycosidic Bond : The bromide is then reacted with iodide in the presence of a catalyst to form A-D-Glucopyranosyl iodide.

Antimicrobial Activity

Research indicates that compounds similar to A-D-Glucopyranosyl iodide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate activity against Escherichia coli with minimum inhibitory concentrations (MIC) below 5 μM . The presence of free hydroxyl groups and the nature of the glycosidic bond are crucial for enhancing these activities .

CompoundMIC (μM)Target Organism
A-D-Glucopyranosyl iodide<5Escherichia coli
Tetrabenzoate derivative<10Staphylococcus aureus

Cytotoxicity

Cytotoxicity assays have been performed on various cell lines, including HeLa cells. A-D-Glucopyranosyl iodide showed an IC50 value less than 100 μM, indicating moderate cytotoxic effects . The structure-activity relationship suggests that modifications to the glycosidic bond can either enhance or reduce cytotoxicity.

Case Studies

  • Study on Antimicrobial Efficacy :
    • In a study examining various glycosides, A-D-Glucopyranosyl iodide was found to inhibit bacterial growth effectively. The study highlighted that structural modifications could lead to increased potency against specific pathogens .
  • Cytotoxicity in Cancer Cells :
    • Another investigation focused on the effects of A-D-Glucopyranosyl iodide on cancer cell lines, revealing that the compound could induce apoptosis at higher concentrations. This finding supports further exploration into its potential as an anticancer agent .

Discussion

The biological activity of A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) underscores its potential as a therapeutic agent. The compound's ability to exhibit antimicrobial properties and moderate cytotoxicity makes it a candidate for further research in drug development, particularly in addressing antibiotic resistance and cancer treatment.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27IO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAQAMMNGFXDKS-RLXMVLCYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)I)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)I)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27IO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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